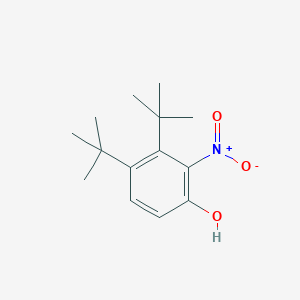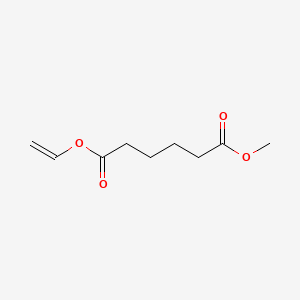
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P. This compound is known for its unique structure, which includes a triphenylphosphoranylidene group and a tert-butyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester typically involves the reaction of triphenylphosphine with an appropriate butanedioic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-propyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-isopropyl ester
Uniqueness
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the triphenylphosphoranylidene group enhances its reactivity, making it a valuable reagent in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various reactions .
Properties
Molecular Formula |
C28H31O4P |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |
InChI Key |
MOISLNSHZZDJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)



![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)









